Photobase Generator Activity: Irgacure 369 vs. Irgacure 907 in Epoxy-Acrylate Dual-Cure Systems
In epoxy-based compositions, Irgacure 369 exhibits markedly higher photobase generator activity compared to Irgacure 907. The study demonstrated that Irgacure 369 is much more active than Irgacure 907 due to the generation of a more reactive amine upon photolysis [1]. The bulky benzoyl group of the aminoacetophenone moiety shields the amino nitrogen prior to irradiation, imparting high thermal latency that is critical for shelf stability in dual-cure formulations [1].
| Evidence Dimension | Photobase generator activity (qualitative ranking) |
|---|---|
| Target Compound Data | Irgacure 369: 'much more active' |
| Comparator Or Baseline | Irgacure 907: less active |
| Quantified Difference | Significantly higher activity (qualitatively ranked) |
| Conditions | Epoxy-based compositions; phenol novolac epoxy resins with polyacrylates having carboxylic acid groups |
Why This Matters
Procurement of CAS 119313-12-1 over Irgacure 907 is essential for dual-cure (photo-thermal) systems where high thermal latency before irradiation and robust base-catalyzed thermal cure after UV exposure are required.
- [1] Kura, H., Oka, H. α-Aminoacetophenones as photobase generators. OSTI.GOV, 1999. View Source
